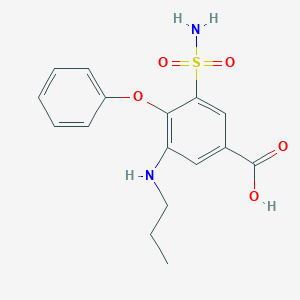
N-Desbutyl-N-propil Bumetanida
Descripción general
Descripción
4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid is a chemical compound with a complex structure that includes phenoxy, propylamino, and sulfamoyl groups attached to a benzoic acid core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
Target of Action
N-Desbutyl-N-propyl Bumetanide, also known as 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid or N-Desbutyl-N-propylBumetanide-d5, primarily targets the sodium-potassium ATPase pump . This pump plays a crucial role in maintaining the electrochemical gradient necessary for functions of many cellular processes.
Mode of Action
The compound interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule .
Biochemical Pathways
The inhibition of the sodium-potassium ATPase pump affects the electrolyte transfer in the proximal tubule . This action disrupts the balance of sodium and potassium ions in the cells, leading to increased excretion of these ions and water in the urine.
Pharmacokinetics
It is known that the bioavailability of bumetanide, a related compound, is more predictable than other diuretics
Result of Action
The primary result of N-Desbutyl-N-propyl Bumetanide’s action is diuresis, or increased urine production. This is due to the increased excretion of sodium and potassium ions, along with water, in the urine .
Análisis Bioquímico
Biochemical Properties
N-Desbutyl-N-propyl Bumetanide plays a significant role in biochemical reactions, particularly in the inhibition of the sodium-potassium-chloride cotransporter (NKCC1). This compound interacts with various enzymes, proteins, and other biomolecules, including NKCC1, which is crucial for maintaining ion balance within cells. By inhibiting NKCC1, N-Desbutyl-N-propyl Bumetanide disrupts ion transport, leading to changes in cellular ion concentrations and osmotic balance .
Cellular Effects
N-Desbutyl-N-propyl Bumetanide has profound effects on various cell types and cellular processes. It influences cell function by altering ion transport and osmotic balance, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, in neurons, the inhibition of NKCC1 by N-Desbutyl-N-propyl Bumetanide can affect GABAergic signaling, leading to changes in neuronal excitability and synaptic transmission .
Molecular Mechanism
The molecular mechanism of N-Desbutyl-N-propyl Bumetanide involves its binding to the NKCC1 transporter, inhibiting its activity. This inhibition prevents the cotransport of sodium, potassium, and chloride ions across the cell membrane, leading to a decrease in intracellular chloride concentration. This change in ion concentration can affect various cellular processes, including enzyme activity, gene expression, and cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desbutyl-N-propyl Bumetanide can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to N-Desbutyl-N-propyl Bumetanide can lead to sustained inhibition of NKCC1, resulting in long-term changes in cellular ion balance and function .
Dosage Effects in Animal Models
The effects of N-Desbutyl-N-propyl Bumetanide vary with different dosages in animal models. At lower doses, the compound effectively inhibits NKCC1 without causing significant adverse effects. At higher doses, N-Desbutyl-N-propyl Bumetanide can lead to toxicity and adverse effects, such as electrolyte imbalances and dehydration. These threshold effects highlight the importance of careful dosage management in experimental settings .
Metabolic Pathways
N-Desbutyl-N-propyl Bumetanide is involved in various metabolic pathways, including oxidative biotransformations. The compound undergoes metabolism to produce several metabolites, including hydroxybutyl and amino-butyric acid derivatives. These metabolic processes can influence the compound’s activity and its effects on cellular function .
Transport and Distribution
Within cells and tissues, N-Desbutyl-N-propyl Bumetanide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of N-Desbutyl-N-propyl Bumetanide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can impact the compound’s ability to interact with its target proteins and exert its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoic acid with propylamine under controlled conditions to introduce the propylamino group. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid may involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and automated systems ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenoxybenzoic acid: Lacks the propylamino and sulfamoyl groups, making it less versatile in its applications.
3-(Propylamino)benzoic acid: Does not have the phenoxy and sulfamoyl groups, limiting its chemical reactivity.
5-Sulfamoylbenzoic acid: Missing the phenoxy and propylamino groups, which reduces its potential biological activity.
Uniqueness
4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid is unique due to the presence of all three functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZACFNSGLDGBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615220 | |
| Record name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28395-28-0 | |
| Record name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
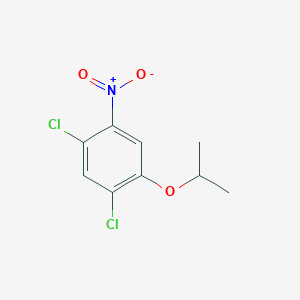
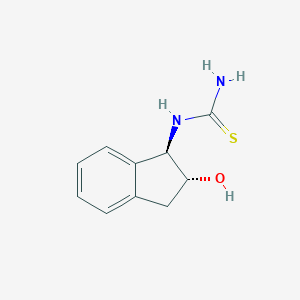

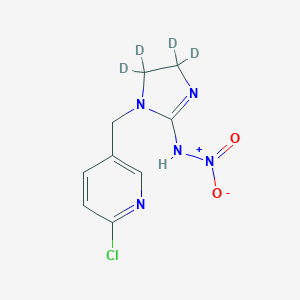
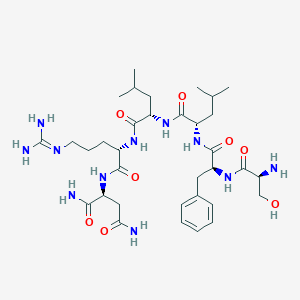

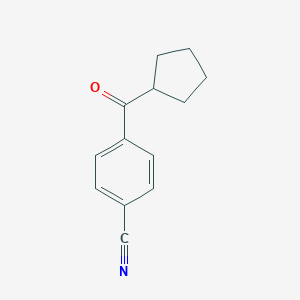
![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)

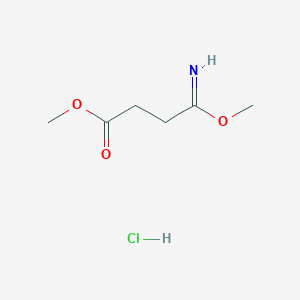
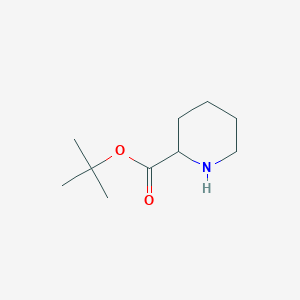
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)

![5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate](/img/structure/B124530.png)
